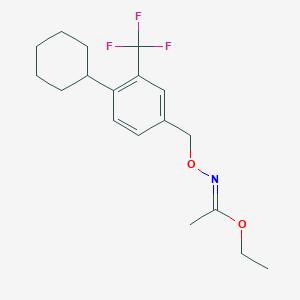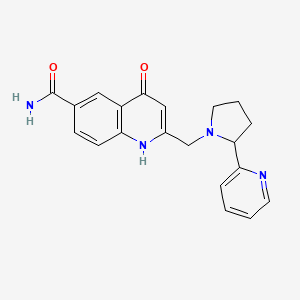
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring fused with a hydrazinyl-substituted cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a pyridazine derivative in ethanol under heating conditions. The reaction is usually carried out for a short duration, around 0.25 hours, to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine derivatives.
Applications De Recherche Scientifique
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carbohydrazide and pyridazine-4-carbohydrazide share structural similarities.
Hydrazinyl-Substituted Compounds: Compounds like hydrazinyl-benzene derivatives also exhibit similar chemical properties.
Uniqueness
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N6O2 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
N-(4-hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-15-7-3-4-9(10(18)6-7)17(13)11(19)8-2-1-5-14-16-8/h1-6,9,15H,12-13H2 |
Clé InChI |
NRXXYHULLWMORT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1)C(=O)N(C2C=CC(=CC2=O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


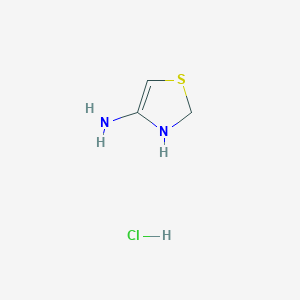
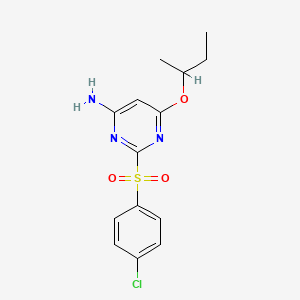
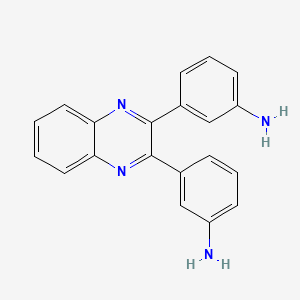
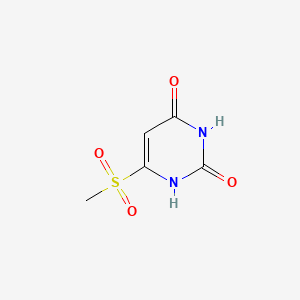
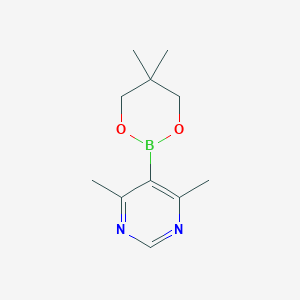
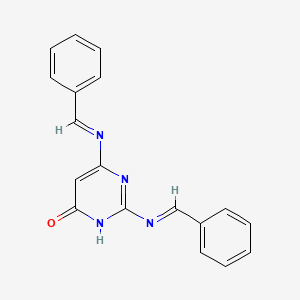
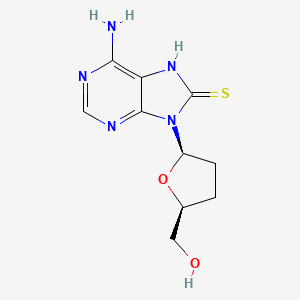

![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
